5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan, also known as MR-2034, is a synthetic compound classified as a kappa-opioid receptor agonist. This compound has garnered attention for its potential pharmacological applications, particularly in modulating the hypothalamic-pituitary-adrenal axis, which is crucial for stress response regulation. The compound's unique structure and activity profile position it within a broader category of benzomorphans, which are known for their analgesic properties .
The compound is derived from the benzomorphan class of compounds, which are structurally related to morphine but exhibit different receptor interactions and pharmacological effects. The synthesis of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan has been documented in various patents and scientific literature, emphasizing its therapeutic potential .
The synthesis of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan involves several steps that may include the following:
The exact reaction conditions and reagents used can vary based on proprietary methods employed by different research teams or pharmaceutical companies .
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan participates in various chemical reactions typical of opioid derivatives:
These reactions are critical in developing analogs with enhanced therapeutic profiles or reduced side effects .
As a kappa-opioid receptor agonist, 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan exerts its effects primarily through interaction with kappa-opioid receptors in the central nervous system. This interaction leads to:
Studies have indicated that this compound can stimulate the hypothalamic-pituitary-adrenal axis, further implicating its role in stress response modulation .
The physical properties of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on the formulation .
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan has potential applications in various scientific fields:
The 6,7-benzomorphan scaffold represents a structurally simplified yet pharmacologically sophisticated class of synthetic opioids developed as part of the mid-20th century quest for potent analgesics with reduced addiction potential and side-effect profiles compared to classical morphinans. Characterized by the absence of the morphinan C-ring, benzomorphans retain the essential pharmacophore elements of natural opiates while offering enhanced synthetic flexibility for structural optimization [5]. Early benzomorphan prototypes like phenazocine (N-phenethyl derivative) and pentazocine (N-dimethylallyl derivative) demonstrated that strategic N-substituent modifications could profoundly influence receptor selectivity and functional activity—ranging from pure μ-opioid receptor (MOR) agonism to mixed agonist-antagonist profiles and even σ-receptor activity [5]. This period witnessed intensive exploration of alkyl and alkenyl substituents at the nitrogen atom, establishing the benzomorphan nucleus as a versatile platform for probing structure-activity relationships (SAR) in opioid pharmacology. The discovery that (+)-N-allylnormetazocine (SKF 10,047) acted as a prototypical σ-1 receptor agonist while its (-)-enantiomer functioned as a MOR antagonist further highlighted the critical importance of stereochemistry in benzomorphan pharmacology .
The compound 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan (hereafter referred to as THF-benzomorphan) represents a significant departure from earlier N-substituent patterns through its incorporation of a heterocyclic tetrahydrofurfuryl moiety. Unlike simpler alkyl chains (e.g., methyl, propyl) or arylalkyl groups (e.g., phenethyl), the tetrahydrofurfuryl group introduces a conformationally constrained oxygen heterocycle adjacent to the tertiary nitrogen—a structural feature rarely explored in classical opioid design [1] [4]. This compound exists as eight optically active stereoisomers and four racemates, with the configuration at the benzylic carbon (C-1, C-5, C-9) and the chiral center within the tetrahydrofurfuryl ring critically determining opioid activity [1]. X-ray crystallographic studies of related benzomorphans reveal that the tricyclic nucleus adopts a conformation closely resembling the corresponding segment of morphine, with the phenolic 2'-hydroxy group positioned for critical hydrogen bonding interactions within the opioid receptor binding pocket [6]. The presence of the 5,9-dimethyl groups introduces additional steric constraints that influence the orientation of the N-substituent relative to the protonated nitrogen, a key determinant of receptor activation efficacy.
Table 1: Key Structural Features of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Structural Element | Chemical Significance | Pharmacological Implication |
---|---|---|
2'-Hydroxy Group | Phenolic OH at aromatic C2' position | Essential for H-bonding to MOR; mimics 3-OH of morphine |
5,9-Dimethyl Groups | Methyl substituents at bridge positions | Influence ring conformation and N-substituent orientation |
Tetrahydrofurfuryl N-Substituent | Heterocyclic oxygen-containing group at nitrogen | Provides steric bulk and potential H-bond acceptor sites |
Chiral Centers | Three chiral centers (C1, C5, C9) plus chiral center in THF ring | Enantiomer-specific activity; R-configuration at THF critical |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7